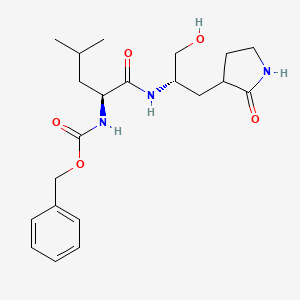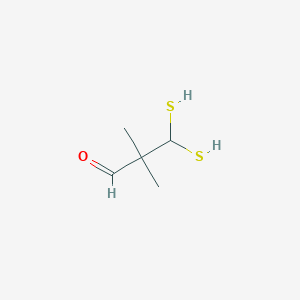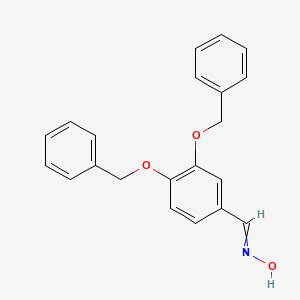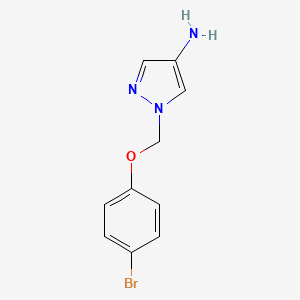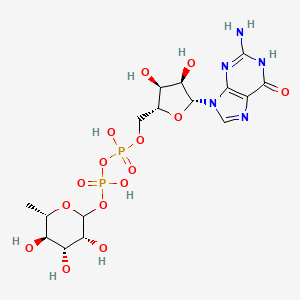
GDP-6-deoxy-L-mannose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GDP-6-deoxy-L-mannose is a nucleotide sugar that plays a crucial role in the biosynthesis of various glycoconjugates. It is a derivative of guanosine diphosphate mannose, where the hydroxyl group at the sixth carbon of the mannose moiety is replaced by a hydrogen atom, resulting in a deoxy sugar. This compound is involved in the synthesis of important biological molecules, including glycoproteins and glycolipids, which are essential for various cellular functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GDP-6-deoxy-L-mannose typically involves the enzymatic conversion of GDP-D-mannose. The process begins with the dehydration of GDP-D-mannose to form GDP-4-keto-6-deoxy-D-mannose. This intermediate then undergoes epimerization and reduction to yield this compound. The key enzymes involved in this pathway are GDP-D-mannose-4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation. Recombinant strains of Escherichia coli or Bacillus subtilis are engineered to express the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized to maximize the yield of the desired product, which is then purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
GDP-6-deoxy-L-mannose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form GDP-4-keto-6-deoxy-D-mannose.
Reduction: It can be reduced back to GDP-D-mannose.
Epimerization: The compound can undergo epimerization at specific carbon atoms to form different stereoisomers.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include NADPH as a reducing agent and various enzymes such as GDP-D-mannose-4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase. The reactions are typically carried out under mild conditions, often in aqueous buffers at physiological pH .
Major Products
The major products formed from the reactions of this compound include GDP-4-keto-6-deoxy-D-mannose and GDP-L-fucose. These products are important intermediates in the biosynthesis of various glycoconjugates .
Aplicaciones Científicas De Investigación
GDP-6-deoxy-L-mannose has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of glycosyltransferases and other enzymes involved in nucleotide sugar metabolism.
Biology: The compound is essential for the study of glycosylation processes in cells, which are critical for protein folding, stability, and function.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting glycosylation pathways, which are implicated in various diseases, including cancer and congenital disorders of glycosylation.
Industry: The compound is used in the production of glycosylated products, such as therapeutic glycoproteins and vaccines
Mecanismo De Acción
The mechanism of action of GDP-6-deoxy-L-mannose involves its role as a donor substrate for glycosyltransferases. These enzymes transfer the mannose moiety from this compound to acceptor molecules, forming glycosidic bonds. This process is essential for the biosynthesis of glycoproteins and glycolipids. The molecular targets of this compound include various glycosyltransferases, which catalyze the transfer of sugar moieties to specific acceptor molecules, thereby modifying their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
GDP-D-mannose: The precursor of GDP-6-deoxy-L-mannose, involved in similar biosynthetic pathways.
GDP-L-fucose: Another nucleotide sugar derived from GDP-D-mannose, involved in the synthesis of fucosylated glycoconjugates.
GDP-4-keto-6-deoxy-D-mannose: An intermediate in the biosynthesis of this compound and GDP-L-fucose
Uniqueness
This compound is unique due to its specific role in the biosynthesis of deoxy sugars, which are critical components of various glycoconjugates. Its ability to undergo specific enzymatic transformations distinguishes it from other nucleotide sugars and highlights its importance in cellular processes .
Propiedades
Fórmula molecular |
C16H25N5O15P2 |
|---|---|
Peso molecular |
589.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5+,7-,8+,9+,10+,11+,14+,15?/m0/s1 |
Clave InChI |
LQEBEXMHBLQMDB-IDFCXPBDSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



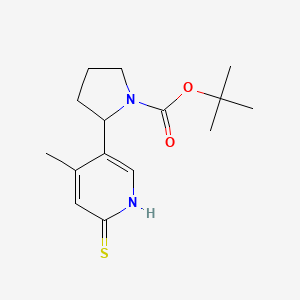

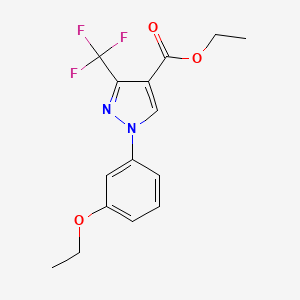


![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)


